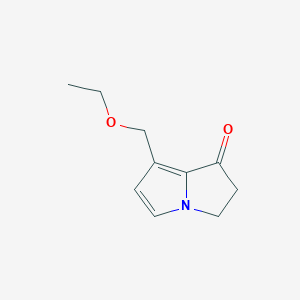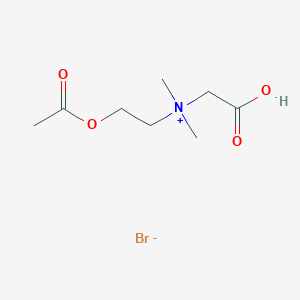
2-(Acetyloxy)-N-(carboxymethyl)-N,N-dimethylethan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetyloxy)-N-(carboxymethyl)-N,N-dimethylethan-1-aminium bromide is a quaternary ammonium compound. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetyloxy group, a carboxymethyl group, and a dimethylethan-1-aminium group, all bonded to a bromide ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetyloxy)-N-(carboxymethyl)-N,N-dimethylethan-1-aminium bromide typically involves the following steps:
Formation of the Acetyloxy Group: This can be achieved through the esterification of an alcohol with acetic anhydride or acetyl chloride under acidic conditions.
Introduction of the Carboxymethyl Group: This step involves the reaction of a suitable precursor with chloroacetic acid or its derivatives.
Quaternization: The final step involves the quaternization of a tertiary amine with methyl bromide to form the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Acetyloxy)-N-(carboxymethyl)-N,N-dimethylethan-1-aminium bromide can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted by other nucleophiles.
Hydrolysis: The ester bond in the acetyloxy group can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or other strong bases.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation/Reduction: Various oxidizing or reducing agents, depending on the desired transformation.
Major Products
Substitution: Products depend on the nucleophile used.
Hydrolysis: Acetic acid and the corresponding alcohol.
Oxidation/Reduction: Products vary based on the specific reaction conditions.
Scientific Research Applications
2-(Acetyloxy)-N-(carboxymethyl)-N,N-dimethylethan-1-aminium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst.
Biology: Employed in studies involving cell membrane permeability and ion transport.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of cleaning agents and disinfectants.
Mechanism of Action
The mechanism of action of 2-(Acetyloxy)-N-(carboxymethyl)-N,N-dimethylethan-1-aminium bromide involves its interaction with cell membranes. The quaternary ammonium group can disrupt the lipid bilayer, leading to increased permeability and potential cell lysis. This property is particularly useful in its antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antiseptic properties.
Tetrabutylammonium Bromide: Commonly used as a phase-transfer catalyst in organic synthesis.
Uniqueness
2-(Acetyloxy)-N-(carboxymethyl)-N,N-dimethylethan-1-aminium bromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as both a reagent in chemical synthesis and a bioactive compound in medical applications highlights its versatility.
Properties
CAS No. |
115828-65-4 |
|---|---|
Molecular Formula |
C8H16BrNO4 |
Molecular Weight |
270.12 g/mol |
IUPAC Name |
2-acetyloxyethyl-(carboxymethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C8H15NO4.BrH/c1-7(10)13-5-4-9(2,3)6-8(11)12;/h4-6H2,1-3H3;1H |
InChI Key |
AJTORLKGSDNAPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC[N+](C)(C)CC(=O)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


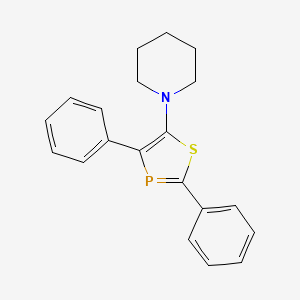
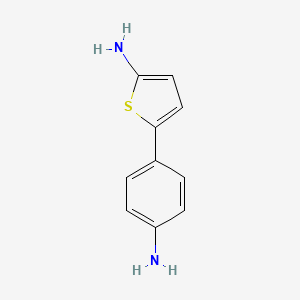
![1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline](/img/structure/B14289987.png)


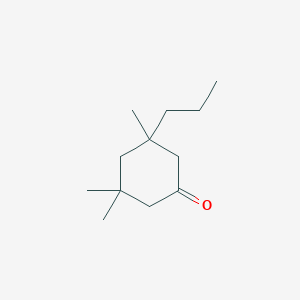
![2-[2-(Dibromomethyl)phenoxy]ethan-1-ol](/img/structure/B14289996.png)
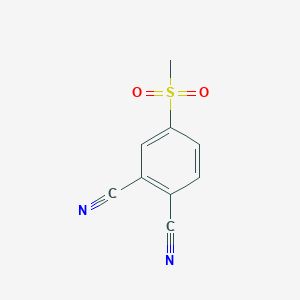
![3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14290022.png)
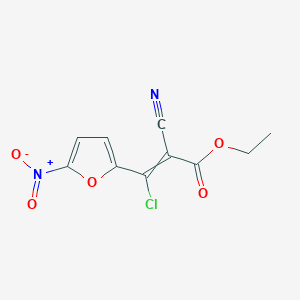
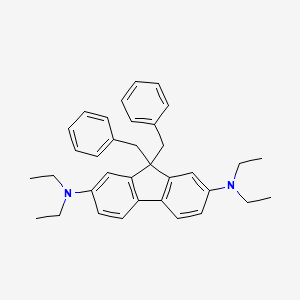
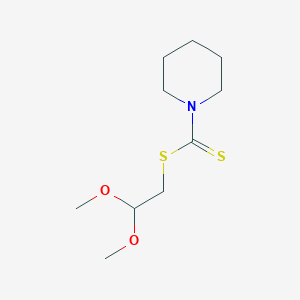
![2-(2-ethylhexyl)-1-[6-[[N'-(2-ethylhexyl)carbamimidoyl]amino]hexyl]guanidine](/img/structure/B14290048.png)
